molecular formula C10H12N4O4S B13998242 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione CAS No. 20187-89-7

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

Cat. No.: B13998242
CAS No.: 20187-89-7
M. Wt: 284.29 g/mol
InChI Key: UWAJJCGNKCAEOQ-UHFFFAOYSA-N
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Description

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione is a chemical compound that belongs to the class of purine derivatives This compound is characterized by the presence of a purine ring system attached to a sugar moiety, specifically a 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione typically involves the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving appropriate precursors such as guanine or adenine derivatives.

    Attachment of the Sugar Moiety: The sugar moiety, 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl, is attached to the purine ring through glycosylation reactions. This step often requires the use of protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch or Continuous Flow Synthesis: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.

    Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to remove impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like sodium borohydride (NaBH4).

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Thiols

    Substitution: Alkylated or acylated purine derivatives

Scientific Research Applications

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or nucleic acids, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-Thioadenosine: A similar compound with a thione group at the 2-position of the purine ring.

    6-Thioguanine: Another purine derivative with a thione group at the 6-position, used as an anticancer agent.

Uniqueness

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione is unique due to its specific structural features, including the combination of a purine ring with a 3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl group and a thione group at the 6-position

Properties

CAS No.

20187-89-7

Molecular Formula

C10H12N4O4S

Molecular Weight

284.29 g/mol

IUPAC Name

7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C10H12N4O4S/c15-1-4-6(16)7(17)10(18-4)14-3-13-8-5(14)9(19)12-2-11-8/h2-4,6-7,10,15-17H,1H2,(H,11,12,19)

InChI Key

UWAJJCGNKCAEOQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=S)C2=C(N1)N=CN2C3C(C(C(O3)CO)O)O

Origin of Product

United States

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